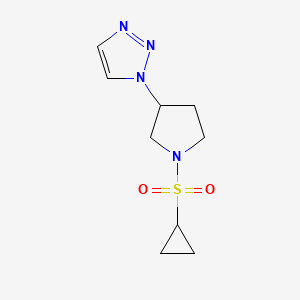
2-(2,2-Difluoroethoxy)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethoxy)quinoxaline is a useful research compound. Its molecular formula is C10H8F2N2O and its molecular weight is 210.184. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Quinoxaline derivatives have been synthesized and evaluated for their potential in asymmetric hydrogenation of functionalized alkenes. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been prepared from enantiopure intermediates. These ligands, upon forming rhodium complexes, exhibited excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation, demonstrating the utility of quinoxaline derivatives in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Photovoltaic Applications
Quinoxaline derivatives have been investigated for their potential in photovoltaic applications. A study involving the synthesis of a new copolymer from tetrafluoridequinoxaline and benzodithiophene highlighted the material's impressive photovoltaic properties, with a high power conversion efficiency (PCE) of 8.6% in single-junction devices. This research underscores the potential of quinoxaline derivatives in enhancing the efficiency of solar cells (Yuan et al., 2016).
Biological Activity and Antimicrobial Properties
Quinoxaline derivatives have shown significant biological activity, including antimicrobial properties. A study on quinoxaline N,N-dioxide and some derivatives reported potent antimicrobial activity against a range of bacterial and yeast strains, suggesting the potential of these compounds in developing new antimicrobial agents (Vieira et al., 2014).
Green Chemistry and Synthetic Methodologies
The development of environmentally friendly and efficient synthetic methodologies for quinoxaline derivatives has been a focus of recent research. A review covering the last two decades highlighted various green chemistry approaches for synthesizing quinoxaline and its derivatives, emphasizing the importance of these compounds in medicinal chemistry due to their therapeutic uses (Khatoon & Abdulmalek, 2021).
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been known to target various receptors and microorganisms .
Mode of Action
Quinoxalines have been reported to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect many biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to have various multifunctional properties .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(2,2-Difluoroethoxy)quinoxaline are not yet fully understood. Quinoxaline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinoxaline derivative .
Cellular Effects
The cellular effects of this compound are currently unknown. Quinoxaline derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Quinoxaline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown. Quinoxaline derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. Quinoxaline derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. Quinoxaline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown. Quinoxaline derivatives are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently unknown. Quinoxaline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethoxy)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-9(12)6-15-10-5-13-7-3-1-2-4-8(7)14-10/h1-5,9H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQPJJWZSDBMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
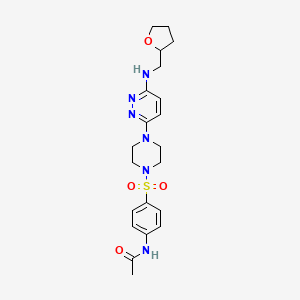


![1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2359509.png)
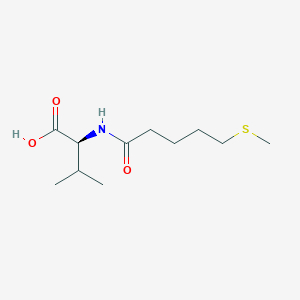
![N-(2-methoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2359512.png)
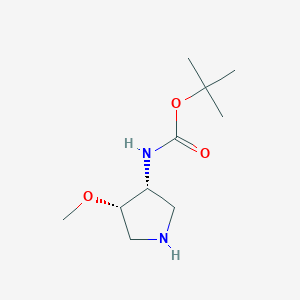
![1-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2359514.png)

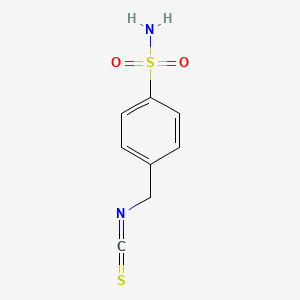

![2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2359519.png)

